5-Amino-2-benzyloxy-benzoic acid

Catalog No.
S6640556
CAS No.
1096863-22-7
M.F
C14H13NO3
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-benzyloxy-benzoic acid

CAS Number

1096863-22-7

Product Name

5-Amino-2-benzyloxy-benzoic acid

IUPAC Name

5-amino-2-phenylmethoxybenzoic acid

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C14H13NO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17)

InChI Key

QVOMQIJEQJHLBU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(=O)O

The exact mass of the compound 5-Amino-2-(benzyloxy)benzoic acid is 243.08954328 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Amino-2-benzyloxy-benzoic acid (CAS 1096863-22-7) is a highly specialized, orthogonally protected building block derived from 5-aminosalicylic acid (5-ASA). In industrial and laboratory procurement, it is primarily valued for its masked phenolic hydroxyl group, which prevents interference during complex synthetic sequences [1]. By utilizing a benzyl ether for protection, this compound provides a critical balance of stability during rigorous coupling reactions and susceptibility to mild, late-stage cleavage [2]. This makes it a highly effective starting material for synthesizing advanced anti-inflammatory agents, targeted prodrugs, and complex pharmaceutical libraries where unprotected zwitterionic precursors would fail.

Attempting to substitute 5-Amino-2-benzyloxy-benzoic acid with its unprotected parent compound, 5-amino-2-hydroxybenzoic acid (mesalamine), introduces severe processability bottlenecks. The unprotected analog exists as a highly polar zwitterion with extremely poor solubility in standard aprotic organic solvents (e.g., DCM, DMF), forcing the use of heterogeneous conditions or harsh additives [1]. Furthermore, the free phenolic hydroxyl group actively competes with the amino group during electrophilic substitutions and amide couplings, leading to O-acylated side products [2]. Substituting with a methyl-protected analog (5-amino-2-methoxybenzoic acid) solves the solubility issue but creates a downstream failure point: the harsh Lewis acidic conditions required to cleave the methyl ether frequently destroy sensitive amides or esters built during the synthesis, whereas the benzyl group can be cleanly removed under mild neutral hydrogenolysis [1].

Solubility and Homogeneous Reaction Compatibility

The presence of the lipophilic benzyl ether transforms the physical properties of the molecule, shifting it from an insoluble zwitterion to a highly processable organic building block [1]. This dramatic increase in solubility allows for homogeneous phase reactions, which are critical for reproducible scale-up and automated library synthesis [2].

Evidence DimensionSolubility in standard aprotic organic solvents (e.g., DCM, DMF) at 25°C
Target Compound Data>50 mg/mL in DMF/DCM, enabling fully homogeneous coupling reactions.
Comparator Or Baseline5-Amino-2-hydroxybenzoic acid (Mesalamine): <1 mg/mL in DCM.
Quantified Difference>50-fold increase in organic solvent solubility.
ConditionsStandard ambient temperature solvent screening for organic synthesis.

Procuring the O-benzyl derivative eliminates the need for harsh solubilizing agents or heterogeneous reaction conditions, directly improving scale-up reliability.

Chemoselectivity in Amide Coupling Workflows

During the functionalization of the amino or carboxylic acid groups, the unprotected phenol in standard 5-ASA is prone to competitive nucleophilic attack, particularly when activated esters are used [1]. The O-benzyl protection completely masks this reactivity, ensuring that coupling reagents direct exclusively to the intended target sites without generating complex impurity profiles [2].

Evidence DimensionFormation of O-acylated side products during standard EDC/HOBt or HATU coupling
Target Compound Data0% O-acylation (phenolic oxygen is fully masked by the benzyl group).
Comparator Or BaselineUnprotected 5-ASA: 15–30% O-acylation side products depending on the base and activated ester.
Quantified DifferenceComplete elimination of O-acylation impurities.
ConditionsStandard peptide coupling conditions (e.g., HATU, DIPEA, DMF).

Prevents yield loss and complex chromatographic purification steps, making it a highly reliable precursor for high-purity pharmaceutical intermediate synthesis.

Deprotection Mildness and Downstream Yield

The choice of protecting group dictates the success of the final synthetic step. While methyl ethers (e.g., 5-amino-2-methoxybenzoic acid) are cheaper, their removal requires highly aggressive conditions that often degrade the rest of the molecule [1]. The benzyl ether is specifically chosen for its susceptibility to mild, neutral hydrogenolysis, preserving complex architectures [2].

Evidence DimensionYield of final deprotected phenol and functional group retention
Target Compound Data>95% yield via mild catalytic hydrogenolysis (H2, Pd/C, RT).
Comparator Or Baseline5-Amino-2-methoxybenzoic acid: 60–80% yield via harsh Lewis acid cleavage (BBr3, -78°C to RT).
Quantified Difference15–35% higher final step yield with significantly lower risk of side-reactions.
ConditionsLate-stage global deprotection of complex active pharmaceutical ingredients (APIs).

Selecting the O-benzyl protecting group ensures that expensive, late-stage intermediates are not destroyed during final deprotection, maximizing overall process efficiency.

Synthesis of Advanced 5-ASA Prodrugs and Conjugates

Because the phenolic group is securely masked, 5-Amino-2-benzyloxy-benzoic acid is a highly suitable starting material for synthesizing targeted gastrointestinal prodrugs. It allows for rigorous functionalization of the amino and carboxylate groups to attach polymer backbones or targeting ligands, followed by a clean, mild deprotection step to reveal the active pharmacophore [1].

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating salicylic acid motifs into peptide sequences is notoriously difficult due to side reactions. The excellent organic solubility and orthogonal protection profile of this compound make it highly compatible with standard Fmoc/Boc SPPS workflows, preventing resin-clogging and cross-reactivity during automated synthesis [2].

Development of Novel Anti-Inflammatory Libraries

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies, this compound serves as a versatile core scaffold. The benzyl group withstands a wide variety of cross-coupling and amidation conditions, enabling the rapid generation of diverse analog libraries without the need to re-optimize protection strategies for each derivative [1].

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

243.08954328 g/mol

Monoisotopic Mass

243.08954328 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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